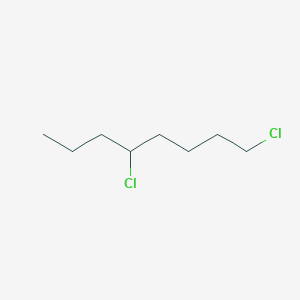

1,5-Dichlorooctane

Description

1,5-Dichlorooctane (C₈H₁₆Cl₂) is a chlorinated alkane with chlorine atoms positioned at the 1 and 5 carbon atoms of an octane chain. Chlorinated alkanes are widely used in organic synthesis, polymer chemistry, and industrial applications, with their physical and chemical behaviors heavily influenced by chlorine placement and chain length .

Properties

CAS No. |

56375-93-0 |

|---|---|

Molecular Formula |

C8H16Cl2 |

Molecular Weight |

183.12 g/mol |

IUPAC Name |

1,5-dichlorooctane |

InChI |

InChI=1S/C8H16Cl2/c1-2-5-8(10)6-3-4-7-9/h8H,2-7H2,1H3 |

InChI Key |

GQJWYQRXFSNBGU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCCCCl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dichlorooctane can be synthesized through the chlorination of octane. The process involves the substitution of hydrogen atoms in octane with chlorine atoms. This reaction typically requires the presence of a catalyst such as ultraviolet light or a radical initiator to facilitate the chlorination process. The reaction conditions include maintaining a controlled temperature and pressure to ensure the selective chlorination at the desired positions.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale chlorination reactors where octane is exposed to chlorine gas under controlled conditions. The process is optimized to achieve high yields and purity of the desired product. The reaction mixture is then subjected to distillation and purification steps to isolate this compound from other chlorinated by-products.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichlorooctane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium hydroxide, and other nucleophiles.

Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. This involves the removal of hydrogen and chlorine atoms to create a double bond.

Oxidation and Reduction Reactions: Although less common, this compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in an alcoholic solvent.

Major Products Formed

Substitution: Formation of alcohols, ethers, or other substituted hydrocarbons.

Elimination: Formation of alkenes such as 1-octene or 5-octene.

Scientific Research Applications

1,5-Dichlorooctane has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Material Science: It is utilized in the preparation of polymers and other advanced materials.

Biological Studies: It serves as a model compound in studies related to the metabolism and toxicity of chlorinated hydrocarbons.

Industrial Chemistry: It is employed in the production of specialty chemicals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1,5-Dichlorooctane in chemical reactions involves the interaction of its chlorine atoms with nucleophiles or bases. The chlorine atoms act as leaving groups, allowing the formation of new bonds with other atoms or groups. In biological systems, the compound can undergo metabolic transformations, leading to the formation of reactive intermediates that may interact with cellular components.

Comparison with Similar Compounds

Physical and Chemical Properties

Based on analogous compounds:

- Molecular Weight : 1,5-Dichlorooctane (C₈H₁₆Cl₂) has a calculated molecular weight of 183.08 g/mol. For comparison, 1,5-Dichlorohexane (C₆H₁₂Cl₂) has a molecular weight of 155.07 g/mol .

- Boiling Point : Longer-chain dichloroalkanes generally exhibit higher boiling points due to increased van der Waals forces. For instance, 1,8-Dichlorooctane (C₈H₁₆Cl₂) is expected to have a higher boiling point than 1,5-Dichloropentane (C₅H₁₀Cl₂) .

- Solubility : Chlorinated alkanes are typically hydrophobic, with solubility decreasing as chain length increases.

Comparison with Similar Compounds

Structural Isomers

- 1,7-Dichlorooctane : This isomer differs in chlorine placement, leading to distinct NMR spectral shifts. For instance, methylene protons adjacent to chlorine atoms in this compound would exhibit different chemical shifts compared to 1,7-dichlorooctane due to varying electronic environments .

- 4,5-Dichlorooctane : Synthesized via hydrohalogenation of 4-octyne, this compound demonstrates how chlorine positioning affects reactivity in substitution and elimination reactions .

Shorter-Chain Dichloroalkanes

- 1,2-Dichloroethane (C₂H₄Cl₂): A highly volatile compound with significant toxicity.

- 1,5-Dichloropentane (C₅H₁₀Cl₂) : Exhibits a lower molecular weight (157.04 g/mol) and boiling point compared to this compound. Its NMR spectrum shows characteristic splitting patterns for methylene groups adjacent to chlorine atoms .

Longer-Chain Dichloroalkanes

- 1,8-Dichlorooctane (C₈H₁₆Cl₂) : The symmetrical placement of chlorine atoms in this compound may result in a lower melting point compared to this compound due to reduced molecular asymmetry .

- 1,10-Dichlorodecane (C₁₀H₂₀Cl₂) : Increased chain length enhances hydrophobicity and thermal stability, trends likely applicable to this compound .

Table 1: Comparison of Dichloroalkanes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.